molecular formula C13H21Br2N3S B13735112 2-(2'-Diethylaminoethylthio)benzimidazoline bromide hydrobromide CAS No. 18144-28-0

2-(2'-Diethylaminoethylthio)benzimidazoline bromide hydrobromide

Cat. No.: B13735112
CAS No.: 18144-28-0
M. Wt: 411.20 g/mol
InChI Key: SBCKVODJCMQYMA-UHFFFAOYSA-N
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Description

2-(2’-Diethylaminoethylthio)benzimidazoline bromide hydrobromide is a compound belonging to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazoles are known for their wide range of pharmacological applications, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, and antihistamine properties

Preparation Methods

The synthesis of 2-(2’-Diethylaminoethylthio)benzimidazoline bromide hydrobromide typically involves the reaction of 2-mercaptobenzimidazole with diethylaminoethyl chloride in the presence of a base, followed by bromination to obtain the hydrobromide salt . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2’-Diethylaminoethylthio)benzimidazoline bromide hydrobromide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-(2’-Diethylaminoethylthio)benzimidazoline bromide hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2’-Diethylaminoethylthio)benzimidazoline bromide hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

2-(2’-Diethylaminoethylthio)benzimidazoline bromide hydrobromide can be compared with other benzimidazole derivatives, such as:

Properties

CAS No.

18144-28-0

Molecular Formula

C13H21Br2N3S

Molecular Weight

411.20 g/mol

IUPAC Name

2-(1H-benzimidazol-3-ium-2-ylsulfanyl)ethyl-diethylazanium;dibromide

InChI

InChI=1S/C13H19N3S.2BrH/c1-3-16(4-2)9-10-17-13-14-11-7-5-6-8-12(11)15-13;;/h5-8H,3-4,9-10H2,1-2H3,(H,14,15);2*1H

InChI Key

SBCKVODJCMQYMA-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCSC1=[NH+]C2=CC=CC=C2N1.[Br-].[Br-]

Origin of Product

United States

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